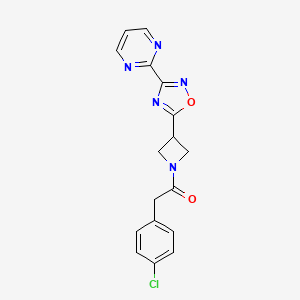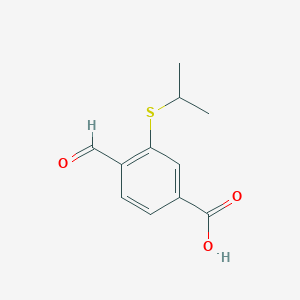![molecular formula C19H17NO2 B2724165 {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate CAS No. 338422-64-3](/img/structure/B2724165.png)
{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is a chemical compound with the molecular formula C15H15NO2. It is known for its unique structure, which includes a benzyloxy group attached to a naphthyl ring, and a methylene group linked to a methylammoniumolate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate typically involves the reaction of 2-(benzyloxy)-1-naphthaldehyde with methylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles such as halides, amines, or thiols, under mild to moderate conditions
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthyl derivatives.
Substitution: Substituted benzyloxy derivatives
Scientific Research Applications
{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. Its unique structure allows for the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the naphthyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
{[2-(Benzyloxy)phenyl]methylene}(methyl)ammoniumolate: Similar structure but with a phenyl ring instead of a naphthyl ring.
{[2-(Benzyloxy)-1-naphthyl]methylene}(ethyl)ammoniumolate: Similar structure but with an ethyl group instead of a methyl group
Uniqueness
{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthyl ring provides enhanced π-π interactions and hydrophobicity compared to phenyl analogs, making it more effective in certain applications .
Properties
IUPAC Name |
N-methyl-1-(2-phenylmethoxynaphthalen-1-yl)methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-20(21)13-18-17-10-6-5-9-16(17)11-12-19(18)22-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDFNOKHFYVIHI-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666374 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide](/img/structure/B2724084.png)
![4-[(3,4-Dimethoxyphenyl)methyl]morpholine](/img/structure/B2724085.png)
![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)

![3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2724090.png)
![3-tert-butyl-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2724091.png)


![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2724095.png)
![4-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2724098.png)

![3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2724103.png)
![Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2724104.png)
